(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-8-6-11(4-5-12(8)13(16)17)15-10(3)7-9(2)14-15/h4-7,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDBKSXPKSHNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C(=CC(=N2)C)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable aryl halide under palladium-catalyzed cross-coupling conditions to form the desired arylpyrazole intermediate. This intermediate can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 80°C to 120°C .
Major Products
Major products formed from these reactions include substituted arylpyrazoles, boronic esters, and various cross-coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids have been widely studied for their potential anticancer properties. (4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid has shown promise as a selective inhibitor of certain proteases involved in cancer progression. Studies indicate that compounds with similar structures can effectively inhibit the activity of the proteasome, leading to apoptosis in cancer cells. For instance, research has demonstrated that boronic acids can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
Diabetes Management
Another significant application of boronic acids is in the development of glucose-sensing materials. The ability of this compound to form reversible complexes with glucose makes it a candidate for designing glucose sensors. These sensors can facilitate continuous monitoring of blood glucose levels, which is crucial for diabetes management .
Organic Synthesis
Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions enhances the efficiency and selectivity of synthesizing complex organic molecules .
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create a wide range of derivatives with tailored properties for specific applications. For example, modifications can lead to novel compounds with enhanced biological activity or improved material properties .
Materials Science
Polymer Chemistry
In materials science, this compound can be employed to synthesize boron-containing polymers. These materials exhibit unique thermal and mechanical properties, making them suitable for various applications, including coatings and composites. The incorporation of boron into polymer matrices can improve flame retardancy and thermal stability.
Nanotechnology
The compound's ability to form stable complexes with metals has implications in nanotechnology. It can be used as a ligand in the synthesis of metal nanoparticles, which are important for catalysis and drug delivery systems. The controlled size and shape of these nanoparticles can be manipulated through the use of boronic acids, providing a pathway for developing advanced nanomaterials with specific functionalities .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Selective inhibition of proteases |
| Diabetes management via glucose sensors | Continuous monitoring capability | |
| Organic Synthesis | Suzuki-Miyaura cross-coupling | Efficient formation of carbon-carbon bonds |
| Building block for complex organic molecules | Tailored properties through derivatization | |
| Materials Science | Synthesis of boron-containing polymers | Enhanced thermal and mechanical properties |
| Nanoparticle synthesis | Controlled size and shape for advanced applications |
Mechanism of Action
The mechanism of action of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the pyrazole ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrazole ring can interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Several pyrazole-containing boronic acids exhibit structural similarity to (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid. Key analogues include:
| Compound Name | CAS Number | Structural Similarity Score |
|---|---|---|
| (3-Methyl-1H-pyrazol-4-yl)boronic acid | 847818-55-7 | 0.89 |
| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 847818-62-6 | 0.84 |
| (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid | 1138450-30-2 | 0.83 |
The higher similarity score of (3-Methyl-1H-pyrazol-4-yl)boronic acid (0.89) highlights the importance of methyl substitutions on the pyrazole ring for structural mimicry.
Solubility and Stability
- Solubility Challenges : Some boronic acids, such as [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid, precipitate in aqueous media (e.g., RPMI), complicating in vitro assays . The methyl and pyrazole groups in this compound may enhance lipid solubility, though predictive data are unavailable.
- Synthetic Utility : The compound’s stability under Rh-catalyzed coupling conditions (e.g., in αvβ6 inhibitor synthesis) underscores its robustness in complex reactions compared to simpler analogues .
Biological Activity
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid, a boronic acid derivative, has garnered attention for its diverse biological activities. Boronic acids are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with biomolecules. This article reviews the biological activity of this specific compound, focusing on its antioxidant, antibacterial, anticancer properties, and enzyme inhibition capabilities.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₅BN₂O₂. It features a boronic acid functional group that enhances its reactivity and interaction with various biological targets. The compound's structure is illustrated below:
Antioxidant Activity
Recent studies have demonstrated that boronic acids exhibit significant antioxidant properties. For instance, a related compound showed an IC50 value of 0.11 µg/mL against the ABTS cation radical, indicating potent free radical scavenging ability . This antioxidant potential is crucial for preventing oxidative stress-related diseases.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. In one study, it was effective against Escherichia coli at a concentration of 6.50 mg/mL . This suggests potential applications in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been highlighted through in vitro studies. It exhibited a significant cytotoxic effect on the MCF-7 cancer cell line with an IC50 value of 18.76 µg/mL . This activity underlines its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound also demonstrated inhibitory effects on several enzymes:
- Acetylcholinesterase : IC50 = 115.63 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 µg/mL
- Antiurease : IC50 = 1.10 µg/mL
- Antityrosinase : IC50 = 11.52 µg/mL .
These results indicate that the compound may be useful in conditions where enzyme modulation is beneficial.
Case Studies
Several case studies have explored the biological activity of boronic acid derivatives:
- Antioxidant Cream Formulation : A cream containing a boronic ester derivative was evaluated for its antioxidant and antibacterial properties. The formulation was found to be both dermatologically and microbiologically safe while exhibiting high antioxidant activity .
- Histological Evaluation : In vivo studies involving histological analysis showed no significant adverse effects on healthy tissues when administered to rats, suggesting good biocompatibility .
Summary of Biological Activities
| Activity Type | Measurement | Result |
|---|---|---|
| Antioxidant | ABTS IC50 | 0.11 µg/mL |
| Antibacterial | E. coli | Effective at 6.50 mg/mL |
| Anticancer | MCF-7 IC50 | 18.76 µg/mL |
| Acetylcholinesterase | Enzyme Inhibition | IC50 = 115.63 µg/mL |
| Butyrylcholinesterase | Enzyme Inhibition | IC50 = 3.12 µg/mL |
| Antiurease | Enzyme Inhibition | IC50 = 1.10 µg/mL |
| Antityrosinase | Enzyme Inhibition | IC50 = 11.52 µg/mL |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging aryl halides and boronic acid derivatives. For example, palladium-catalyzed coupling of 2-methylphenyl boronic acid with halogenated pyrazole precursors under inert atmospheres (e.g., nitrogen) in solvents like THF or DMA yields the target compound. Reaction optimization includes temperature control (80–100°C) and stoichiometric ratios (e.g., 1:1.2 boronic acid to aryl halide) to minimize side products . Post-synthesis purification involves column chromatography or recrystallization.
Q. What spectroscopic techniques are critical for characterizing this boronic acid derivative?
- 1H/13C NMR : Essential for confirming regiochemistry and purity. For instance, aromatic protons in the pyrazole and phenyl rings appear as distinct multiplets (δ 6.5–8.0 ppm), while methyl groups resonate as singlets (δ 2.2–2.6 ppm) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry. SHELXL software is recommended for refining crystal structures, particularly for detecting disorder or twinning in the boronic acid moiety .
Advanced Research Questions
Q. How does the steric and electronic profile of the pyrazole substituent influence cross-coupling reaction efficiency?
The 3,5-dimethylpyrazole group introduces steric hindrance, which can slow coupling kinetics but improve regioselectivity. Computational studies (DFT) are advised to map electron density distribution, particularly at the boron center, to predict reactivity. Solvent choice (e.g., THF vs. DMA) impacts reaction rates due to varying coordination with palladium catalysts .
Q. What strategies mitigate pH-dependent instability of the boronic acid group in aqueous media?
The compound’s binding affinity to diols (e.g., glycoproteins) is pH-sensitive. At physiological pH (7.4), boronate ester formation is favored, but acidic conditions (pH <6) destabilize the complex. Buffers like ammonium acetate (pH 6.5) or covalent immobilization on microfluidic surfaces (e.g., via carboxymethyl dextran) enhance stability for biochemical assays .
Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?
Use SHELXL’s TWIN/BASF commands to model twinning or disorder. For example, if the boronic acid group exhibits rotational disorder, split-site refinement with restrained B-factors improves model accuracy. Validate against Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What role does this compound play in designing charge-transfer materials?
The boronic acid acts as an electron-deficient unit in donor–π–acceptor (D–π–A) dyads. When coupled with electron-rich moieties (e.g., triphenylamine), intramolecular charge transfer (ICT) is observed via fluorescence quenching. Optimize ICT efficiency by tuning substituents on the pyrazole ring .
Methodological Considerations
-
Reaction Optimization Table :
Parameter Optimal Condition Impact on Yield Catalyst Pd(PPh3)4 >80% Solvent THF 75% vs. DMA 65% Temperature 80°C Maximizes rate Stoichiometry 1:1.2 (boronic acid:ArX) Reduces ArX waste -
Binding Constant Analysis :
Use 1H NMR titration (e.g., with sialic acid) to determine association constants (Ka). At pH 7.4, Ka values for this compound may range from 10²–10³ M−1, but drop significantly below pH 6.0 . -
Crystallographic Refinement Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
